Recainam Hydrochloride

Description

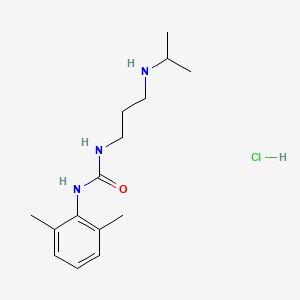

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O.ClH/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICVYMBHECMYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74738-24-2 (Parent) | |

| Record name | Recainam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20225733 | |

| Record name | Recainam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74752-07-1 | |

| Record name | Recainam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recainam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECAINAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KSR3844V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Recainam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam (B1212388) hydrochloride is a potent Class I antiarrhythmic agent, distinguished by its profound effects on cardiac conduction with minimal impact on repolarization. Classified as a Class IC agent, its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav) within cardiac myocytes. This blockade is characterized by its concentration- and frequency-dependent nature, a phenomenon known as use-dependence. By preferentially interacting with the open and inactivated states of the sodium channel, Recainam effectively suppresses tachyarrhythmias with a lesser effect on normal heart rates. This guide provides a comprehensive examination of Recainam's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Recainam's antiarrhythmic properties stem from its ability to inhibit the influx of sodium ions (Na+) during phase 0 of the cardiac action potential. This action is primarily targeted at the Nav1.5 sodium channel subtype, which is predominantly expressed in the heart. The consequence of this inhibition is a reduction in the maximum upstroke velocity (Vmax) of the action potential, leading to slowed conduction of the electrical impulse through the atria, ventricles, and His-Purkinje system.

A critical feature of Recainam's interaction with sodium channels is its state-dependence. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This preferential binding is the basis for its use-dependent or frequency-dependent effects, where the degree of channel blockade intensifies at higher heart rates. During tachyarrhythmias, cardiac cells are more frequently depolarized, increasing the time sodium channels spend in the open and inactivated states, thereby enhancing the blocking effect of Recainam. This targeted action on rapidly firing cells is a hallmark of Class IC antiarrhythmic agents.

Signaling Pathway

The signaling pathway for Recainam's action is direct and focused on the modulation of the cardiac sodium channel.

Quantitative Data

Table 1: Electrophysiological Effects of Recainam on Myocardial Fibers

| Parameter | Tissue | Concentration (µM) | Effect | Reference |

| Vmax | Canine Ventricular Muscle | 300 | ↓ 51% | [2] |

| Canine Atrial Muscle | 300 | ↓ 44% | [2] | |

| Canine Purkinje Fibers | 300 | ↓ 41% | [2] | |

| Action Potential Duration (APD90) | Canine Purkinje Fibers | 300 | ↓ 36% | [2] |

| Effective Refractory Period (ERP) | Canine Purkinje Fibers | 300 | ↓ 34% | [2] |

Table 2: Use-Dependent Blockade of Vmax by Recainam in Rabbit Ventricular Muscle

| Parameter | Concentration (M) | Pacing Frequency (Hz) | Value | Reference |

| Steady-State Vmax Reduction | 1 x 10⁻⁴ | 1.0 | 39.8% | [3] |

| Rate Constant for Vmax Decrease | 1 x 10⁻⁴ | 1.0 | 0.17 per action potential | [3] |

| Time Constant for Recovery (Offset) | 1 x 10⁻⁴ | - | 17.2 seconds | [3] |

Table 3: Human Pharmacokinetic Parameters of Recainam

| Parameter | Route | Value | Reference |

| Plasma Half-Life | Oral | 9.4 ± 4.1 hours | [4] |

| Mean Effective Trough Plasma Concentration | Oral | 1.83 µg/mL | [4] |

| Effective Plasma Concentration Range | Intravenous | 2.6 ± 0.7 to 3.4 ± 0.9 µg/mL | [4] |

Experimental Protocols

The characterization of Recainam's mechanism of action relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This protocol is designed to measure the effect of Recainam on the peak cardiac sodium current (INa) in isolated cardiomyocytes or a heterologous expression system (e.g., HEK293 cells expressing Nav1.5).

Objective: To determine the concentration-dependent and use-dependent blockade of Nav1.5 channels by Recainam.

Methodology:

-

Cell Preparation:

-

Isolate ventricular cardiomyocytes from a suitable animal model (e.g., adult rat or guinea pig) via enzymatic digestion.[4]

-

Alternatively, use a cell line (e.g., HEK293) stably transfected with the SCN5A gene, which encodes the human Nav1.5 alpha subunit.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Recainam Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the external solution on the day of the experiment.

-

-

Recording Setup:

-

Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).

-

Use a patch-clamp amplifier and data acquisition system.

-

Maintain cells at a physiological temperature (37°C) if required, though some protocols use room temperature to slow kinetics for better voltage control.[5]

-

-

Voltage-Clamp Protocols:

-

Tonic Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit INa.

-

After establishing a stable baseline, perfuse with increasing concentrations of Recainam, allowing the current to reach a steady-state at each concentration.

-

-

Use-Dependent Block:

-

Hold the membrane potential at a level closer to the resting potential of cardiomyocytes (e.g., -90 mV).

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).

-

Measure the peak INa for each pulse in the train before and after the application of Recainam.

-

-

-

Data Analysis:

-

For tonic block, measure the peak INa amplitude at each concentration, normalize to the baseline current, and plot a concentration-response curve to determine the IC50 value.[4]

-

For use-dependent block, normalize the current of each pulse to the current of the first pulse in the train. Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.

-

Molecular Interactions and State-Dependence

The state-dependent binding of Recainam to the sodium channel is a key aspect of its mechanism. The channel cycles through resting, open, and inactivated states. Recainam's higher affinity for the open and inactivated states means that its binding and unbinding kinetics are crucial in determining the extent of block. The slow recovery from block (a long offset time constant) contributes significantly to its antiarrhythmic efficacy, as the drug remains bound to the channels for a longer duration, even after the cell has repolarized.[3]

Conclusion

This compound is a Class IC antiarrhythmic agent that exerts its therapeutic effect through the potent, concentration-dependent, and use-dependent blockade of cardiac fast sodium channels. Its preferential binding to the open and inactivated states of the channel underlies its efficacy in suppressing tachyarrhythmias. While specific high-affinity binding data such as IC50 values on Nav1.5 are not widely available in the public literature, the electrophysiological data from in vitro studies consistently demonstrate a significant reduction in Vmax and slowing of conduction, which are the cornerstones of its antiarrhythmic action. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Recainam and other novel sodium channel blockers. A thorough understanding of its state-dependent mechanism of action is crucial for the rational design of future antiarrhythmic therapies with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

Recainam Hydrochloride: A Technical Guide to its Class I Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam (B1212388) hydrochloride is a Class I antiarrhythmic agent characterized by its potent blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of its electrophysiological properties, mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed resource for professionals in cardiovascular drug development and research.

Introduction

Recainam hydrochloride is an investigational antiarrhythmic drug with primary activity as a Class I agent, specifically exhibiting characteristics that align with the Class Ic designation.[1] Its principal mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[2][3] This action slows conduction velocity in the atria, ventricles, and His-Purkinje system, forming the basis of its antiarrhythmic effects.[4] This guide delves into the technical details of recainam's electrophysiological profile, providing a foundational understanding for its potential therapeutic application and further research.

Mechanism of Action: Sodium Channel Blockade

Recainam exhibits a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.[2] The use-dependent nature of this blockade signifies a preferential binding of recainam to the open and/or inactivated states of the sodium channel.[2] This characteristic is pivotal to its antiarrhythmic efficacy, as it allows for a more targeted inhibition of rapidly firing cells, such as those in arrhythmic cardiac tissue, with a lesser effect on cells with normal firing rates.[2]

Signaling Pathway

The primary signaling pathway affected by recainam is the propagation of the cardiac action potential, driven by the influx of sodium ions through the Nav1.5 channel. By blocking this channel, recainam directly modulates cardiac cell excitability and conduction.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters from preclinical and clinical studies.

Table 1: Preclinical Electrophysiological Effects of Recainam

| Parameter | Species/Tissue | Concentration | Effect | Citation |

| Vmax (Maximum Upstroke Velocity) | Rabbit Right Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease | [5] |

| Canine Ventricular Muscle | 300 µM | 51% reduction | [6] | |

| Canine Atrial Muscle | 300 µM | 44% reduction | [6] | |

| Canine Purkinje Fibers | 300 µM | 41% reduction | [6] | |

| Action Potential Duration (APD) | Rabbit Right Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | No effect | [5] |

| Canine Ventricular Muscle | 300 µM | No change | [6] | |

| Canine Atrial Muscle | 300 µM | No change | [6] | |

| Canine Purkinje Fibers | 300 µM | 36% reduction (at 90% repolarization) | [6] | |

| Effective Refractory Period (ERP) | Canine Purkinje Fibers | 300 µM | 34% reduction | [6] |

| Use-Dependent Vmax Block (at 1.0 Hz) | Rabbit Right Ventricular Papillary Muscle | 10-4 M | 39.8% reduction at steady state | [5] |

| Recovery from Use-Dependent Block (Time Constant) | Rabbit Right Ventricular Papillary Muscle | 10-4 M | 17.2 seconds | [5] |

Table 2: Clinical Electrophysiological Effects of Intravenous Recainam

| Parameter | Condition | Dosage | Baseline (mean ± SEM) | Post-Recainam (mean ± SEM) | P-value | Citation |

| Intraatrial Conduction Time (ms) | Atrial Pacing (600 ms (B15284909) cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 38.8 ± 2.8 | 53.0 ± 5.4 | <0.05 | [6][7] |

| Intranodal Conduction Time (AH interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 102.0 ± 5.5 | 112.1 ± 5.2 | NS | [6][7] |

| Infranodal Conduction Time (HV interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 53.1 ± 3.0 | 70.7 ± 3.8 | <0.05 | [6][7] |

| Right Atrial ERP (ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 225 ± 8 | 240 ± 8 | <0.05 | [6][7] |

| Right Atrial ERP (ms) | Atrial Pacing (450 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 204 ± 7 | 221 ± 8 | <0.01 | [6][7] |

| Right Ventricular ERP (ms) | Ventricular Pacing | Loading infusion (0.1 mg/kg/min for 40 min) | No significant change | No significant change | NS | [6][7] |

| Ventricular ERP (ms) | Programmed Electrical Stimulation | Loading dose (0.8 mg/kg), Infusion (1 mg/kg/h) | 231 ± 14 | 219 ± 9 | <0.05 | [8] |

Table 3: Electrocardiographic Effects of Intravenous Recainam in Patients with Complex Ventricular Ectopic Beats

| Parameter | Change from Baseline | P-value | Citation |

| PR Interval | 19% increase | <0.001 | [9][10] |

| QRS Interval | 24% increase | <0.003 | [9][10] |

| JTc Interval | Decrease | <0.001 | [9][10] |

Experimental Protocols

In Vitro Assessment of Use-Dependent Sodium Channel Blockade

This protocol describes a method to assess the use-dependent blocking effects of recainam on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.[2][3]

Materials:

-

HEK293 cells expressing the sodium channel of interest (e.g., Nav1.5) or isolated cardiomyocytes.[2]

-

This compound stock solution (e.g., 10 mM in DMSO).[2]

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[2]

-

Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).[2]

Procedure:

-

Cell Preparation: Culture and prepare HEK293 cells expressing Nav1.5 or enzymatically isolate cardiomyocytes from a suitable animal model (e.g., rabbit or canine ventricle).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at a specific frequency (e.g., 1 Hz) to elicit sodium currents (INa).

-

-

Data Acquisition:

-

Record baseline INa for a stable period.

-

Perfuse the cell with the external solution containing the desired concentration of recainam.

-

Continue to apply the pulse train and record INa until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak INa amplitude for each pulse in the train.

-

Quantify the use-dependent block as the percentage reduction in peak INa from the first to the last pulse in the train.

-

To determine the recovery from block, after achieving a steady-state block, introduce a rest period of varying duration before applying a test pulse and measure the recovery of the peak INa.

-

In Vivo Electrophysiological Study in Humans

This protocol provides a general outline for a clinical electrophysiology study to assess the effects of intravenous recainam.

Patient Population:

-

Patients with a history of ventricular or supraventricular arrhythmias undergoing a clinically indicated electrophysiology study.

Procedure:

-

Baseline Measurements:

-

Introduce multipolar electrode catheters into the heart under fluoroscopic guidance.

-

Record baseline intracardiac electrograms, including AH (atrioventricular nodal conduction time) and HV (His-Purkinje conduction time) intervals.

-

Perform programmed electrical stimulation to determine baseline atrial and ventricular effective refractory periods (ERPs) and to attempt arrhythmia induction.

-

-

Drug Administration:

-

Administer an intravenous loading dose of this compound (e.g., 0.1 mg/kg/min for 40 minutes), followed by a maintenance infusion (e.g., 0.02 mg/kg/min).[6]

-

-

Post-Drug Measurements:

-

Repeat the measurement of intracardiac intervals and ERPs at specified time points during and after the drug infusion.

-

Repeat programmed electrical stimulation to assess the effect of recainam on arrhythmia inducibility.

-

-

Monitoring:

-

Continuously monitor surface electrocardiogram (ECG) and vital signs throughout the procedure.

-

Proarrhythmic Potential

Like other Class I antiarrhythmic drugs, particularly those in Class Ic, recainam has the potential for proarrhythmic effects.[1] Proarrhythmia can manifest as the exacerbation of existing arrhythmias or the development of new, potentially life-threatening arrhythmias.[11] The primary mechanism for proarrhythmia with Class Ic agents is often related to excessive slowing of conduction, which can facilitate reentry circuits, especially in the presence of structural heart disease.[11] Therefore, careful patient selection and monitoring are crucial when considering therapy with recainam. Risk factors for proarrhythmia with Class I agents include structural heart disease, electrolyte imbalances (hypokalemia, hypomagnesemia), and high drug concentrations.[2][12]

Conclusion

This compound is a potent Class I antiarrhythmic agent with a well-defined mechanism of action centered on the use-dependent blockade of cardiac sodium channels. Its electrophysiological profile, characterized by a significant reduction in Vmax and slowing of conduction with minimal effects on action potential duration, is consistent with a Class Ic classification. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies. Further investigation is warranted to fully delineate its clinical efficacy and safety profile, particularly concerning its proarrhythmic potential in various patient populations.

References

- 1. Control of antiarrhythmic drug therapy by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Programmed Ventricular Stimulation: Risk Stratification and Guiding Antiarrhythmic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Value and limitations of programmed electrical stimulation of the heart in the study and treatment of tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms and risk factors for proarrhythmia with type Ia compared with Ic antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Risk factors for the development of proarrhythmic events - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Elusive Case of WY-42,362 Hydrochloride

An exhaustive search of publicly available scientific literature, patent databases, and chemical registries has yielded no specific information on a compound designated as "WY-42,362 hydrochloride." This suggests that WY-42,362 hydrochloride may represent an internal codename for a compound from a pharmaceutical development pipeline, likely by Wyeth Pharmaceuticals given the "WY" prefix, which did not proceed to public disclosure or clinical trial phases that would necessitate public documentation.

It is common practice in the pharmaceutical industry to assign internal alphanumeric codes to novel chemical entities during the early stages of research and development. These designations are used for tracking and internal communication before a compound is assigned a generic name (International Nonproprietary Name, INN) or a trade name. A significant percentage of these compounds never reach the public domain due to a variety of factors, including but not limited to:

-

Lack of desired efficacy in preclinical models.

-

Unfavorable toxicity or pharmacokinetic profiles.

-

Difficulties in chemical synthesis or formulation.

-

Shifts in corporate research priorities.

While no direct information on WY-42,362 hydrochloride could be found, related searches on potential mechanisms of action, such as alpha-2 adrenergic antagonism, reveal a rich field of research. Alpha-2 adrenergic receptors are critical components of the sympathetic nervous system, and their modulation has been a target for a wide range of therapeutic interventions.

The Alpha-2 Adrenergic Receptor: A Key Regulatory Hub

The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is crucial in regulating neurotransmitter release, blood pressure, and alertness.

Potential Signaling Pathway for an Alpha-2 Adrenergic Antagonist

Had WY-42,362 hydrochloride been an alpha-2 adrenergic antagonist, its primary mechanism of action would involve blocking the binding of endogenous agonists to the alpha-2 adrenergic receptor. This would lead to a disinhibition of norepinephrine release from presynaptic nerve terminals, resulting in increased synaptic concentrations of this neurotransmitter. The hypothetical signaling cascade is depicted below.

Caption: Hypothetical signaling pathway of an alpha-2 adrenergic antagonist like WY-42,362 hydrochloride.

Conclusion

The discovery and history of WY-42,362 hydrochloride remain enigmatic due to the absence of public records. The information presented here on the potential mechanism of action is based on the logical framework of alpha-2 adrenergic antagonism, a field that continues to be of significant interest in drug development. Should further information or alternative identifiers for WY-42,362 hydrochloride become available, a more detailed and specific technical guide could be compiled. For researchers and scientists in the field, this case underscores the vast number of compounds that are investigated in the preclinical stages of drug discovery, with only a select few ever reaching the public and clinical domains.

Unveiling the Electrophysiological Signature of Recainam Hydrochloride on Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam (B1212388) hydrochloride is an antiarrhythmic agent whose electrophysiological properties have been characterized as belonging to the Class IC category of the Vaughan-Williams classification system.[1] This technical guide provides an in-depth analysis of the core electrophysiological effects of recainam on cardiac tissue, drawing from key preclinical and clinical investigations. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development. The guide details the quantitative impact of recainam on cardiac action potentials and ion channels, outlines the experimental methodologies employed in these pivotal studies, and visually represents its mechanism of action and experimental workflows through detailed diagrams.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[2] The development of effective antiarrhythmic drugs hinges on a thorough understanding of their interactions with the heart's electrical conduction system.[3][4] Recainam hydrochloride emerged as a compound with potent antiarrhythmic activity, primarily through its interaction with cardiac sodium channels.[5][6] This guide synthesizes the foundational research on recainam, presenting its electrophysiological profile in a structured and technically detailed format to aid in further research and development in the field of cardiac electrophysiology.

Electrophysiological Effects of this compound

Recainam exerts its primary electrophysiological effects by modulating the rapid sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action leads to a series of changes in the electrical behavior of cardiac myocytes.

Impact on Cardiac Action Potential Parameters

Recainam induces a concentration- and frequency-dependent decrease in the maximal rate of rise of the action potential's phase 0 (Vmax).[7][8] This reduction in Vmax is a hallmark of Class I antiarrhythmic drugs and signifies a slowing of conduction velocity in cardiac tissue. Notably, recainam's effect on action potential duration (APD) and the effective refractory period (ERP) varies across different cardiac cell types. In ventricular and atrial muscle, it has minimal effect on APD and ERP.[7] However, in Purkinje fibers, recainam significantly shortens both APD and ERP.[7][8]

Ion Channel Activity

The principal mechanism of action of recainam is the blockade of voltage-gated sodium channels.[5] Studies have shown that recainam exhibits a kinetically slow but potent affinity for the sodium channel, particularly during the action potential.[5] This "use-dependent" or "frequency-dependent" block means that the inhibitory effect of recainam is more pronounced at higher heart rates.[5] The time constant for recovery from this use-dependent block is relatively long.[5] Importantly, recainam has been shown to have no significant effect on slow-channel potentials, which are mediated by calcium channels.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies on this compound.

Table 1: Effect of Recainam on Vmax in Different Cardiac Tissues

| Cardiac Tissue | Recainam Concentration (µM) | Vmax Reduction (%) | Statistical Significance |

| Ventricular Muscle | 300 | 51 | p < 0.001 |

| Atrial Muscle | 300 | 44 | p < 0.001 |

| Purkinje Fibers | 300 | 41 | p < 0.01 |

Data sourced from studies on isolated canine and rabbit myocardial fibers.[7][8]

Table 2: Effect of Recainam on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Purkinje Fibers

| Parameter | Recainam Concentration (µM) | Reduction (%) | Statistical Significance |

| APD at 90% Repolarization | 300 | 36 | p < 0.01 |

| Effective Refractory Period | 300 | 34 | p < 0.01 |

Data sourced from studies on isolated canine Purkinje fibers.[7][8]

Table 3: Use-Dependent Block of Vmax in Rabbit Ventricular Muscle

| Recainam Concentration (µM) | Pacing Frequency (Hz) | Steady State Vmax Reduction (%) | Rate Constant (per action potential) | Time Constant for Recovery (s) |

| 100 | 1.0 | 39.8 | 0.17 | 17.2 |

Data from studies on isolated rabbit right ventricular papillary muscles.[5]

Table 4: Clinical Electrophysiological Effects of Intravenous Recainam in Patients

| Parameter | Change from Baseline (%) |

| Intra-atrial Conduction Time | +44 |

| Intranodal Conduction Time | +10 |

| Infranodal Conduction Time | +31 |

| Right Atrial Effective Refractory Period (600 msec cycle length) | +7 |

| PR Interval | +19 |

| QRS Interval | +24 |

Data from a multicenter study in patients undergoing electrophysiological studies.[9][10]

Experimental Protocols

The following sections detail the methodologies used in the key studies cited in this guide.

Isolated Cardiac Tissue Preparation and Microelectrode Recording

This protocol is fundamental to in vitro electrophysiological studies.

-

Tissue Isolation: Hearts are excised from animal models (e.g., canine, rabbit) and placed in a chilled, oxygenated Tyrode's solution. Specific tissues of interest, such as ventricular papillary muscles, atrial trabeculae, or Purkinje fibers, are carefully dissected.

-

Tissue Mounting and Perfusion: The isolated tissue is mounted in a tissue bath and superfused with warmed (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant flow rate.

-

Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.

-

Stimulation and Recording: The tissue is stimulated using bipolar electrodes at varying frequencies. The recorded action potential parameters, including Vmax, amplitude, duration, and resting membrane potential, are amplified, digitized, and analyzed.

-

Drug Application: this compound is added to the superfusate at various concentrations to determine its effects on the recorded electrophysiological parameters.

Clinical Electrophysiological Studies

These studies are conducted in a clinical setting to assess the effects of a drug in humans.

-

Patient Population: Patients with documented arrhythmias undergoing diagnostic electrophysiological studies are enrolled.

-

Catheter Placement: Multipolar electrode catheters are inserted percutaneously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

-

Baseline Measurements: Baseline intracardiac electrograms and conduction intervals (e.g., PA, AH, HV intervals), sinus node recovery time, and refractory periods of different cardiac tissues are measured.

-

Drug Infusion: Recainam is administered intravenously, typically as a loading dose followed by a maintenance infusion.[9][11]

-

Repeat Measurements: Electrophysiological measurements are repeated at specific time points during and after the drug infusion to assess its effects.

-

Data Analysis: Changes in conduction times, refractory periods, and other electrophysiological parameters from baseline are analyzed to determine the drug's clinical electrophysiological profile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of recainam and a typical experimental workflow.

References

- 1. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 2. New therapeutic target for cardiac arrhythmias emerges | The University of Arizona Health Sciences [healthsciences.arizona.edu]

- 3. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]

- 4. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias PMID: 3734265 | MCE [medchemexpress.cn]

- 7. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Recainam Hydrochloride: An In-depth Technical Examination of its Effects on the Cardiac Conduction System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam hydrochloride is an investigational Class IC antiarrhythmic agent that has demonstrated potent effects on the cardiac conduction system. This technical guide provides a comprehensive overview of the electrophysiological properties of Recainam, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols. The primary action of Recainam is a concentration- and frequency-dependent blockade of voltage-gated sodium channels, leading to a significant depression of the maximal rate of rise of the action potential (Vmax) and a generalized slowing of intracardiac conduction. This document serves as a detailed resource for researchers and professionals involved in the study and development of antiarrhythmic therapies.

Introduction

Recainam (Wy-42,362) is a phenylurea compound identified as a potent antiarrhythmic agent.[1] Its primary classification as a Class I antiarrhythmic is based on its principal mechanism of action: the blockade of voltage-gated sodium channels.[1][2] This action directly influences the electrophysiological properties of cardiac myocytes, leading to alterations in cardiac conduction and excitability. Understanding the nuanced effects of Recainam on different cardiac tissues is crucial for its potential therapeutic application in managing cardiac arrhythmias.

Mechanism of Action: Sodium Channel Blockade

Recainam exerts its antiarrhythmic effects primarily through a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.[1] This means its inhibitory effect is more pronounced at higher concentrations and with increased channel activity, such as during tachyarrhythmias.[1] This use-dependent characteristic suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel.[1]

The direct consequence of this sodium channel blockade is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is a direct indicator of sodium current inhibition.[1] By slowing the rapid influx of sodium ions during phase 0 of the action potential, Recainam decreases the rate of depolarization.[2][3] This leads to a slower and more controlled propagation of electrical impulses throughout the heart, a key mechanism for suppressing tachycardias caused by abnormal conduction, such as reentry.[2] Notably, Recainam has been shown to have a minimal effect on the resting membrane potential and the duration of the action potential in most cardiac tissues.[1]

Quantitative Electrophysiological Effects

The effects of Recainam have been quantified in both preclinical and clinical settings, demonstrating its impact on various electrophysiological parameters.

Preclinical Data: Isolated Myocardial Fibers

Studies on isolated canine and rabbit myocardial fibers have provided detailed insights into the concentration-dependent effects of Recainam.

| Tissue Type | Parameter | Concentration | Effect | Statistical Significance |

| Ventricular Muscle | Vmax | 300 µM | ↓ 51% | p < 0.001 |

| Action Potential Duration | 300 µM | No change | - | |

| Effective Refractory Period | 300 µM | No change | - | |

| Atrial Muscle | Vmax | 300 µM | ↓ 44% | p < 0.001 |

| Action Potential Duration | 300 µM | No change | - | |

| Effective Refractory Period | 300 µM | No change | - | |

| Purkinje Fibers | Vmax | 300 µM | ↓ 41% | p < 0.01 |

| Action Potential Duration (90% repolarization) | 300 µM | ↓ 36% | p < 0.01 | |

| Effective Refractory Period | 300 µM | ↓ 34% | p < 0.01 |

Table 1: Effects of Recainam on Isolated Canine and Rabbit Myocardial Fibers.[4]

Clinical Data: Intravenous Administration in Humans

In patients undergoing electrophysiological studies, intravenous Recainam produced a generalized slowing of intracardiac conduction.

| Conduction Interval / Refractory Period | Pacing Cycle Length | Change from Baseline |

| Intraatrial Conduction Time | 600 msec | ↑ 44% (from 38.8 to 53.0 msec) |

| Intranodal Conduction Time (AH interval) | 600 msec | ↑ 10% (from 102.0 to 112.1 msec) |

| Infranodal Conduction Time (HV interval) | 600 msec | ↑ 31% (from 53.1 to 70.7 msec) |

| Right Atrial Effective Refractory Period | 600 msec | ↑ 7% |

| Right Atrial Effective Refractory Period | 450 msec | ↑ 8% |

Table 2: Electrophysiological Effects of Intravenous Recainam in Humans.[5]

Experimental Protocols

Isolated Myocardial Fiber Electrophysiology

Objective: To determine the electrophysiologic effects of Recainam on isolated cardiac tissues.

Methodology:

-

Tissue Preparation: Hearts are excised from dogs and rabbits. Preparations of atrial muscle, ventricular muscle, and Purkinje fibers are isolated.

-

Superfusion: Tissues are placed in a chamber and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Microelectrode Recording: Standard microelectrode techniques are used to impale cardiac fibers and record transmembrane action potentials.

-

Stimulation: Tissues are stimulated at a fixed cycle length (e.g., 1 Hz).

-

Drug Application: Recainam is added to the superfusate at increasing concentrations (e.g., 10 to 300 µM).

-

Data Acquisition: Parameters such as Vmax, action potential amplitude, overshoot, action potential duration at 50% and 90% repolarization, and effective refractory period are measured at baseline and after drug equilibration at each concentration.[4]

Clinical Electrophysiology Study

Objective: To assess the electrophysiological properties of intravenous Recainam in humans.

Methodology:

-

Patient Selection: Patients undergoing electrophysiological studies for the evaluation of arrhythmias are enrolled.

-

Baseline Measurements: Baseline electrophysiological measurements are obtained, including conduction intervals (intraatrial, AH, HV), refractory periods, and sinus node recovery times during sinus rhythm and with atrial or ventricular pacing.

-

Drug Administration: Recainam is administered intravenously as a loading infusion (e.g., 0.1 mg/kg/min for 40 minutes) followed by a maintenance infusion (e.g., 0.02 mg/kg/min).[5]

-

Repeat Measurements: Electrophysiological measurements are repeated at specific time points, such as 30 minutes after the start of the loading infusion and 30 minutes after termination of the infusion (washout period).[5]

-

Vital Sign Monitoring: Vital signs, including heart rate and blood pressure, are monitored throughout the procedure.

-

Data Analysis: Changes in electrophysiological parameters from baseline are calculated and statistically analyzed.[5]

Discussion and Conclusion

This compound is a potent Class IC antiarrhythmic agent that significantly impacts the cardiac conduction system. Its primary mechanism of action, the use-dependent blockade of sodium channels, results in a marked depression of Vmax and a slowing of conduction throughout the atria and ventricles.[1][4][5] While it has little effect on the action potential duration and effective refractory period in atrial and ventricular muscle, it notably shortens these parameters in Purkinje fibers.[4]

The data presented in this guide highlight the consistent electrophysiological profile of Recainam across both preclinical and clinical studies. The detailed experimental protocols provide a framework for further investigation into its properties and potential therapeutic applications. For researchers and drug development professionals, Recainam serves as a valuable pharmacological tool for studying sodium channel function and the management of cardiac arrhythmias. Further research is warranted to fully elucidate its clinical efficacy and safety profile in specific patient populations.

References

- 1. benchchem.com [benchchem.com]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 4. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Recainam Hydrochloride: A Technical Guide for Basic Research in Ventricular Arrhythmias

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam hydrochloride is a potent, orally active Class I antiarrhythmic agent that has been investigated for its efficacy in the suppression of complex ventricular arrhythmias.[1][2] As a valuable pharmacological tool, Recainam provides researchers with a means to probe the structure, function, and pharmacology of voltage-gated sodium channels, particularly within the context of cardiac electrophysiology and the development of novel antiarrhythmic therapies.[1] This technical guide provides a comprehensive overview of Recainam's pharmacological properties, detailed methodologies for its application in key experimental models of ventricular arrhythmia, and an exploration of the underlying signaling pathways.

Mechanism of Action

Recainam is classified as a Class I antiarrhythmic agent, with its primary mechanism of action being the blockade of fast voltage-gated sodium channels (INa) in cardiomyocytes.[3] This blockade is both concentration- and use-dependent, meaning its inhibitory effect is more pronounced at higher concentrations and with increased channel activity (i.e., higher heart rates).[1][4] This use-dependent characteristic is a hallmark of many Class I antiarrhythmics and suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel.[1] This property is crucial for its antiarrhythmic efficacy, as it allows for targeted inhibition of the rapidly firing cells characteristic of tachyarrhythmias, with less effect on cardiac cells at a normal sinus rhythm.[1]

The primary electrophysiological consequence of Recainam's sodium channel blockade is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0), which is a direct indicator of sodium current inhibition.[1] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Notably, studies have shown that Recainam has a minimal effect on the resting membrane potential and the duration of the action potential, placing it more specifically within the Class IC subgroup of antiarrhythmic drugs.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound, highlighting its electrophysiological effects, clinical efficacy, and pharmacokinetic profile.

Table 1: Preclinical Electrophysiological Effects of Recainam

| Parameter | Preparation | Concentration | Effect | Reference(s) |

| Vmax Reduction | Rabbit right ventricular papillary muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease in Vmax | [1][4] |

| Canine ventricular muscle | 300 µM | 51% reduction in Vmax | [5][6] | |

| Canine atrial muscle | 300 µM | 44% reduction in Vmax | [5] | |

| Canine Purkinje fibers | 300 µM | 41% reduction in Vmax | [5] | |

| Use-Dependent Block (Vmax) | Rabbit right ventricular papillary muscle (1.0 Hz) | 10-4 M | 39.8% reduction in Vmax at steady state | [1][4] |

| Action Potential Duration (APD90) | Canine Purkinje fibers | 300 µM | 36% reduction | [5] |

| Effective Refractory Period (ERP) | Canine Purkinje fibers | 300 µM | 34% reduction | [5] |

Table 2: Clinical Efficacy of Recainam in Ventricular Arrhythmia Suppression

| Study Type | Patient Population | Dosage | Key Findings | Reference(s) |

| Dose Titration and Pharmacokinetics | Patients with drug-resistant stable ventricular arrhythmias | Mean effective oral dose: 427 mg every 8 hours | Efficacy confirmed in 11 of 14 responsive patients. Mean effective trough plasma concentration: 1.83 µg/mL. | [2] |

| Intravenous Administration | Patients with frequent complex ventricular ectopic beats | 3.0 mg/kg loading infusion followed by 0.9 mg/kg/hr maintenance | 99.7% median reduction in total premature ventricular complexes over 23 hours. 100% median suppression of repetitive beats. | [7][8] |

| Oral Dose-Ranging | Patients with frequent ventricular premature complexes (VPCs) | 900 mg/day | 58% median VPC reduction; 94% median repetitive beat reduction. | [3] |

| 1500 mg/day | 79% median VPC reduction; 98% median repetitive beat reduction. | [3] |

Table 3: Pharmacokinetic Parameters of Recainam

| Parameter | Route of Administration | Value | Reference(s) |

| Plasma Half-life | Oral | 9.4 ± 4.1 hours | [2] |

| Terminal Elimination Half-life | Intravenous | 5.0 ± 0.8 hours | [3] |

| Systemic Clearance | Intravenous | 0.268 ± 0.057 L/hr/kg | [9] |

| Renal Elimination | Oral | Accounts for 62% of oral clearance | [2] |

Signaling Pathways in Ventricular Arrhythmias and the Role of Recainam

Ventricular arrhythmias are complex phenomena arising from derangements in ion channel function, intracellular ion dynamics, and associated signaling pathways.[1] While Recainam's primary action is direct sodium channel blockade, this intervention has downstream consequences on the signaling cascades that contribute to arrhythmogenesis.

A key signaling molecule implicated in ventricular arrhythmias is Ca2+/calmodulin-dependent protein kinase II (CaMKII).[10] Pathological activation of CaMKII can lead to pro-arrhythmic changes in calcium handling and ion channel function. By blocking the initial rapid influx of sodium, Recainam can indirectly modulate intracellular sodium and calcium concentrations, potentially reducing the downstream pathological activation of CaMKII and suppressing calcium-dependent triggers of arrhythmias.

Furthermore, Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are activated by cellular stress and are involved in the structural and electrical remodeling of the heart that can create a substrate for arrhythmias.[11] While direct effects of Recainam on these pathways have not been extensively studied, its ability to terminate arrhythmias and reduce the associated cellular stress may indirectly influence these maladaptive signaling cascades.

Transforming growth factor-beta (TGF-β) signaling is a critical player in the development of cardiac fibrosis, which can alter electrical conduction and promote re-entrant arrhythmias.[12] By preventing recurrent arrhythmic episodes and the subsequent cardiac injury, Recainam may indirectly mitigate the fibrotic remodeling driven by TGF-β.

Experimental Protocols

In Vitro Assessment of Use-Dependent Sodium Channel Blockade

This protocol describes a method to assess the use-dependent blocking effects of Recainam on voltage-gated sodium currents (specifically Nav1.5, the cardiac subtype) using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human Nav1.5.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[1]

-

Internal (pipette) solution (in mM): 10 NaCl, 135 CsF, 1/5 EGTA/CsOH, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

Patch-clamp amplifier and data acquisition system.

Methodology:

-

Cell Preparation: Culture and harvest HEK293-Nav1.5 cells according to standard protocols.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -120 mV.

-

Apply a train of depolarizing pulses to elicit sodium currents. A typical protocol would be a train of 50 pulses to 0 mV for 20 ms (B15284909) at a frequency of 1 Hz.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug effect to reach a steady state.

-

-

Data Analysis:

-

Measure the peak sodium current for each pulse in the train, both before and after drug application.

-

Calculate the percentage of block for each pulse.

-

Plot the percentage of block as a function of the pulse number to visualize the use-dependent onset of the block. The rate of onset can be fitted with a single exponential function.

-

In Vivo Model of Ischemia-Induced Ventricular Tachycardia in a Canine Model

This protocol outlines a well-established canine model of myocardial infarction to study the efficacy of antiarrhythmic drugs like Recainam in a setting that mimics a common clinical scenario for ventricular arrhythmias.

Materials:

-

Adult mongrel dogs.

-

Anesthesia (e.g., pentobarbital (B6593769) sodium).

-

Surgical instruments for thoracotomy.

-

ECG and hemodynamic monitoring equipment.

-

This compound for intravenous administration.

Methodology:

-

Animal Preparation and Anesthesia: Anesthetize the dogs and maintain anesthesia throughout the surgical procedure. Monitor vital signs continuously.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction. A two-stage ligation is often used to reduce acute mortality.

-

-

Arrhythmia Monitoring:

-

Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT). Stable arrhythmias typically develop 24-48 hours post-ligation.

-

-

Drug Administration:

-

Once stable ventricular arrhythmias are established, administer this compound intravenously. A typical dosing regimen might involve a loading dose followed by a continuous maintenance infusion. For example, a loading infusion of 3.0 mg/kg over 40 minutes, followed by a maintenance infusion of 0.9 mg/kg/hr.[8][9]

-

-

Efficacy Evaluation:

-

Quantify the frequency and duration of ventricular arrhythmias before, during, and after Recainam administration.

-

Collect blood samples to determine plasma concentrations of Recainam and correlate them with the antiarrhythmic effects.

-

Conclusion

This compound serves as a potent and specific blocker of cardiac voltage-gated sodium channels, making it an invaluable tool for basic and preclinical research into the mechanisms of ventricular arrhythmias. Its use-dependent properties allow for the targeted investigation of the electrophysiological abnormalities that underlie these life-threatening conditions. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize Recainam in their studies to further elucidate the complex interplay of ion channel function and intracellular signaling in the genesis and suppression of ventricular arrhythmias, ultimately aiding in the development of more effective and safer antiarrhythmic therapies.

References

- 1. Mechanisms of ventricular arrhythmias: a dynamical systems-based perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Ventricular Arrhythmias: From Molecular Fluctuations to Electrical Turbulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ventricular Arrhythmias and Myocardial Infarction: Electrophysiological and Neuroimmune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coronary artery disease - Wikipedia [en.wikipedia.org]

- 8. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of CaMKII for signaling and regulation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Recainam Hydrochloride for Supraventricular Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies investigating the efficacy and safety of Recainam (B1212388) hydrochloride for the treatment of supraventricular arrhythmias (SVTs). Recainam is a Class Ic antiarrhythmic agent.[1] This document synthesizes available data on its mechanism of action, pharmacokinetics, and clinical effects in patients with SVT, presenting quantitative data in structured tables and detailing experimental methodologies.

Mechanism of Action

Recainam hydrochloride is classified as a Class Ic antiarrhythmic agent.[1] Its primary mechanism of action involves the potent blockade of fast sodium channels in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), leading to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[2] Unlike some other antiarrhythmic agents, Class Ic drugs typically have minimal effect on the action potential duration.

The following diagram illustrates the signaling pathway affected by Recainam.

Caption: Mechanism of Action of this compound.

Clinical Studies in Supraventricular Tachycardia

A key preliminary study evaluated the electrophysiologic effects and antiarrhythmic efficacy of Recainam in patients with recurrent SVT.[1] The study involved both intravenous and oral administration of the drug.

Experimental Protocol: Electrophysiological Study

The following workflow outlines the methodology used in the clinical investigation of Recainam for SVT.[1]

Caption: Experimental Workflow for Recainam SVT Study.

Methodology Details:

-

Patient Population: The study included 10 patients with recurrent supraventricular tachycardia, of whom 5 had atrioventricular (AV) node reentrant tachycardia and 5 had AV-reciprocating tachycardia.[1]

-

Intervention:

-

Electrophysiological Studies: Programmed electrical stimulation was performed before and after drug administration to assess changes in cardiac electrophysiology.[1]

Efficacy and Electrophysiological Effects

The study yielded modest antiarrhythmic efficacy with some notable electrophysiological changes.[1]

| Parameter | Baseline | Post-Intravenous Recainam | p-value |

| SVT Induction | Inducible in all patients | Prevented in 3 of 10 patients | N/A |

| SVT Cycle Length | 357 ± 44 ms | 374 ± 42 ms | 0.07 |

| Ventricular Effective Refractory Period (ERP) | 231 ± 14 ms | 219 ± 9 ms | < 0.05 |

| Table 1: Efficacy and Electrophysiological Effects of Intravenous Recainam in SVT Patients.[1] |

The antegrade effective refractory period of the accessory pathway was markedly prolonged in patients with bidirectional accessory pathways.[1] However, there were no significant changes in electrocardiographic and intracardiac intervals after either intravenous or oral Recainam.[1] The effect on retrograde accessory pathway and AV node effective refractory periods was unremarkable.[1]

Safety and Tolerability

The preliminary studies suggest that Recainam has a potential for arrhythmogenic effects.[1] In the study on SVT, an increase in the frequency of spontaneous SVT occurred in two patients on oral Recainam.[1]

Pharmacokinetics

While most pharmacokinetic data for Recainam comes from studies in patients with ventricular arrhythmias, the parameters are still relevant for understanding its disposition.

| Pharmacokinetic Parameter | Value |

| Plasma Half-life | 9.4 ± 4.1 hours |

| Renal Elimination | Accounts for 62% of oral clearance |

| Mean Effective Dosage (for ventricular arrhythmias) | 427 mg every 8 hours |

| Mean Trough Plasma Concentration (for ventricular arrhythmias) | 1.83 µg/mL |

| Table 2: Pharmacokinetic Parameters of Oral Recainam.[3] |

| Intravenous Pharmacokinetic Parameter | Value |

| Post-load Plasma Concentration | 5.19 ± 0.51 µg/mL |

| 24-hour Plasma Concentration | 3.41 ± 0.71 µg/mL |

| Terminal Half-life (t1/2 λ2) | 4.84 ± 0.46 hours |

| Total Body Clearance (CLT) | 0.268 ± 0.057 L/hr/kg |

| Renal Clearance (CLR) | 0.143 ± 0.052 L/kg/hr |

| Volume of Distribution at Steady State (Vdss) | 1.3 ± 0.19 L/kg |

| Table 3: Pharmacokinetic Parameters of Intravenous Recainam.[4] |

Discussion and Future Directions

The preliminary data on this compound for the treatment of supraventricular arrhythmias indicate modest efficacy. The prevention of SVT induction in a subset of patients and the prolongation of the antegrade accessory pathway ERP are promising findings.[1] However, the lack of significant change in most intracardiac intervals and the potential for arrhythmogenic effects, particularly with oral administration, warrant further investigation.[1]

The pharmacokinetic profile suggests that Recainam has a relatively long half-life, allowing for dosing every 8 hours.[3] The significant contribution of renal elimination indicates that dose adjustments may be necessary for patients with renal impairment.[3]

Future research should focus on larger, well-controlled clinical trials to more definitively establish the efficacy and safety of Recainam for various types of SVT. Dose-ranging studies would be beneficial to optimize the therapeutic window and minimize the risk of proarrhythmia. Additionally, comparative studies with other Class Ic agents or standard-of-care treatments would help to position Recainam within the therapeutic landscape for supraventricular arrhythmias. The development of novel pharmacological approaches continues to target specific molecular mechanisms of SVT, and further understanding of Recainam's precise interactions could inform its potential role.[5]

References

- 1. Electrophysiologic effects and antiarrhythmic efficacy of recainam in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental drugs for supraventricular tachycardia: an analysis of early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Recainam Hydrochloride: A Comparative Analysis Across Preclinical Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam (B1212388) hydrochloride, a novel anti-arrhythmic agent, has undergone extensive preclinical evaluation to characterize its metabolic disposition and pharmacokinetic profile. Understanding the biotransformation of a drug candidate across different animal species is a cornerstone of drug development, providing critical insights into potential efficacy and safety in humans. This technical guide provides a comprehensive overview of the metabolic pathways of recainam hydrochloride in key laboratory animal models—mice, rats, dogs, and rhesus monkeys—and draws comparisons with human metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities.

Data Presentation: Quantitative Metabolic Profile

The metabolic fate of recainam is markedly species-dependent. The following tables summarize the quantitative data on the excretion and metabolism of recainam and its metabolites in various species, facilitating a direct comparison of its disposition.

Table 1: Excretion of Radioactivity Following Oral Administration of [¹⁴C]Recainam-HCl

| Species | Primary Route of Excretion |

| Mouse | Urine |

| Rat | Feces |

| Dog | Urine |

| Rhesus Monkey | Urine |

| Human | Urine |

Table 2: Urinary Excretion of Unchanged Recainam

| Species | % of Intravenous Dose | % of Oral Dose |

| Rodents (Mice, Rats) | 23-36% | 3-7% |

| Rhesus Monkey | 23-36% | 3-7% |

| Human | 84% of urinary radioactivity | Not specified |

Table 3: Major Metabolites Identified in Urine/Feces

| Species | Major Metabolites |

| Mouse | m-hydroxyrecainam, p-hydroxyrecainam |

| Rat | m-hydroxyrecainam, p-hydroxyrecainam |

| Dog | Desisopropylrecainam, Dimethylphenylaminocarboxylamino propionic acid |

| Rhesus Monkey | Desisopropylrecainam, Dimethylphenylaminocarboxylamino propionic acid |

| Human | Unchanged Recainam, small amounts of Desisopropylrecainam and p-hydroxyrecainam |

Table 4: Presence of Conjugated Metabolites in Urine

| Species | Conjugated Metabolites Detected |

| Mouse | Yes |

| Rat | No |

| Dog | Yes |

| Rhesus Monkey | Yes |

Table 5: Plasma Profile of Unchanged Recainam

| Species | % of Plasma Radioactivity at 6h post-dose |

| Rhesus Monkey | 10% |

| Human | 70% |

Metabolic Pathways

Recainam undergoes extensive biotransformation in most laboratory animal species, primarily through hydroxylation and N-dealkylation. In contrast, its metabolism in humans is significantly less pronounced.

Rodent Metabolic Pathway (Mice and Rats)

In rodents, the primary metabolic pathway involves aromatic hydroxylation, leading to the formation of m-hydroxyrecainam and p-hydroxyrecainam.[1] These hydroxylated metabolites can also undergo further conjugation.

Recainam metabolism in rodents.

Canine and Primate Metabolic Pathway (Dogs and Rhesus Monkeys)

In dogs and rhesus monkeys, the metabolic profile shifts towards N-dealkylation and subsequent degradation of the side chain. The predominant metabolites are desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid.[1] Conjugation of metabolites is also observed in these species.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Recainam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and associated physicochemical properties of Recainam hydrochloride. It includes a plausible synthesis route, an analytical protocol for its quantification, and a summary of its mechanism of action, tailored for professionals in the field of drug development and pharmacology.

Core Chemical Identity

Recainam, developed under the code WY-42,362, is an investigational Class I antiarrhythmic agent.[1] It is chemically designated as 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea. For pharmaceutical applications, it is typically prepared as a hydrochloride salt to enhance its stability and solubility.

The molecular structure of this compound consists of a urea (B33335) linkage connecting a 2,6-dimethylphenyl group and an isopropylaminopropyl side chain. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine in the side chain.

Below is a 2D representation of the this compound structure:

Caption: 2D Structure of this compound.

Physicochemical and Identification Data

Quantitative data for Recainam and its hydrochloride salt have been compiled from various sources. While experimental data for some properties are not publicly available, predicted values are provided for reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride |

| Synonyms | Recainam HCl, WY-42,362 HCL, Vanorm[2] |

| CAS Number | 74752-07-1 |

| Chemical Formula | C₁₅H₂₆ClN₃O |

| Molecular Weight | 299.84 g/mol [2][3] |

| Canonical SMILES | CC(C)NCCCNC(=O)NC1=C(C)C=CC=C1C.Cl[2] |

| InChI Key | AICVYMBHECMYRL-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of Recainam (Free Base)

| Property | Value (Predicted) |

| Boiling Point | 370.9 ± 42.0 °C[1] |

| Density | 1.030 ± 0.06 g/cm³[1] |

| pKa | 13.93 ± 0.46[1] |

| Note: The data in Table 2 are predicted values and should be confirmed by experimental analysis.[1] |

Experimental Protocols

The synthesis of Recainam likely involves the formation of an unsymmetrical urea by reacting an isocyanate with a diamine. The subsequent salt formation yields the hydrochloride salt.[1]

Step 1: Synthesis of N-isopropyl-1,3-propanediamine The amine precursor can be synthesized via standard organic chemistry techniques, such as the reductive amination of an appropriate amino-aldehyde with isopropylamine.

Step 2: Urea Formation 2,6-dimethylphenyl isocyanate is reacted with the synthesized N-isopropyl-1,3-propanediamine in an aprotic solvent. The primary amine of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea linkage.[1]

Step 3: Purification and Salt Formation The crude Recainam free base is purified using standard methods like recrystallization or column chromatography. The purified base is then dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) to precipitate this compound. The resulting solid is collected by filtration and dried.[1]

Caption: Plausible synthetic workflow for this compound.

A general high-performance liquid chromatography (HPLC) method for the quantification of Recainam in plasma samples is outlined below. This method would require validation for specific applications.[1]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact ratio should be optimized for ideal separation.[1]

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of Recainam.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of a plasma sample, add an appropriate internal standard.

-

Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

-

Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Inject the reconstituted sample into the HPLC system.[1]

-

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration in the plasma samples is determined by comparing their peak areas (relative to the internal standard) to the calibration curve.[1]

Mechanism of Action

Recainam is a Class I antiarrhythmic agent, which primarily functions by blocking voltage-gated sodium channels in the cardiac cell membrane.

By binding to the open or inactivated state of the sodium channel, Recainam slows the rapid influx of sodium ions (Na⁺) that is responsible for phase 0 of the cardiac action potential. This action leads to a decrease in the maximum rate of depolarization (Vmax) and slows the conduction velocity within the heart tissue. Consequently, the effective refractory period is prolonged, which helps to suppress and prevent re-entrant arrhythmias.[1]

Caption: Mechanism of action of Recainam on the cardiac sodium channel.

References

IUPAC nomenclature and synonyms for Recainam hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam hydrochloride is an investigational Class I anti-arrhythmic agent that has been evaluated for its efficacy in the management of complex ventricular arrhythmias. As a phenylurea compound, its primary mechanism of action involves the blockade of voltage-gated sodium channels within cardiac myocytes. This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, and available experimental data for this compound, intended to serve as a valuable resource for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

A clear understanding of the chemical identity of a compound is fundamental. The following section details the formal IUPAC name and various synonyms for this compound.

IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride[1]

Synonyms:

-

1-[3-(Isopropylamino)propyl]-3-(2,6-xylyl)urea monohydrochloride[2]

-

UREA, N-(2,6-DIMETHYLPHENYL)-N'-(3-((1-METHYLETHYL)AMINO)PROPYL)-, MONOHYDROCHLORIDE[2]

-

VANORM (Brand Name)[2]

-

Recainamum[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| CAS Number | 74752-07-1 | [1][4] |

| Molecular Formula | C₁₅H₂₆ClN₃O | [1][4] |

| Molecular Weight | 299.84 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Research grade available | [1] |

| Solubility | Soluble in aqueous solutions | [1] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | [1] |

Pharmacokinetics

The pharmacokinetic profile of Recainam has been investigated in various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters of Recainam

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Mean Effective Dosage | 300-600 mg every 8 hours | Loading dose: 0.1 mg/kg/min for 40 min; Maintenance: 0.02 mg/kg/min | [5][6] |

| Plasma Half-life (t½) | 9.4 ± 4.1 hours | 4.84 ± 0.46 hours | [4][6] |

| Mean Trough Plasma Concentration | 1.83 µg/mL | - | [6] |

| Clearance (CL) | - | 0.268 ± 0.057 L/hr/kg | [4] |

| Volume of Distribution (Vdss) | - | 1.3 ± 0.19 L/kg | [4] |

| Primary Route of Excretion | Renal (62% of oral clearance) | Renal and Non-renal | [4][6] |

Table 2: Animal Pharmacokinetic Parameters of Recainam

| Species | Bioavailability | Plasma Half-life (t½) | Primary Route of Excretion | Reference(s) |

| Rat | 51% | 1-5 hours | Feces | BenchChem |

| Dog | Virtually complete | 1-5 hours | Urine | BenchChem |

| Rhesus Monkey | Virtually complete | 1-5 hours | Urine | BenchChem |

Mechanism of Action and Signaling Pathway

Recainam is classified as a Class I anti-arrhythmic agent, with its primary mechanism of action being the blockade of fast sodium channels (Nav1.5) in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (phase 0), thereby slowing conduction velocity and increasing the effective refractory period of the myocardial tissue, which helps to suppress and prevent abnormal heart rhythms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Electrophysiological Analysis using Patch-Clamp Technique